Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate
CAS No.: 1171917-50-2
Cat. No.: VC2922926
Molecular Formula: C16H21BrN2O3
Molecular Weight: 369.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171917-50-2 |
---|---|
Molecular Formula | C16H21BrN2O3 |
Molecular Weight | 369.25 g/mol |
IUPAC Name | tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 |
Standard InChI Key | GVJISCHESGRYCU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
Introduction
Structural Characteristics and Basic Properties
Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate is an organic compound featuring a piperazine ring system connected to a substituted phenyl ring. The structure contains several key functional groups: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen of the piperazine ring, a bromine atom at position 2 of the phenyl ring, and an aldehyde (formyl) group at position 4.
Molecular Properties
The molecular properties of tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate can be estimated based on its structure and comparison with similar compounds:
Table 1: Estimated Molecular Properties
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₁₆H₂₁BrN₂O₃ | Based on structural composition |
Molecular Weight | Approx. 369.25 g/mol | Calculated from atomic weights |
Physical Appearance | Likely a white to off-white solid | Based on similar compounds |
Solubility | Likely soluble in dichloromethane, chloroform, DMSO; poorly soluble in water | Based on functional groups and related compounds |
Melting Point | Estimated 120-140°C | Estimated from structurally similar compounds |
Synthesis Methodologies
Nucleophilic Aromatic Substitution Approach
One potential synthetic pathway could involve the reaction of tert-butyl piperazine-1-carboxylate with an appropriately substituted bromofluorobenzaldehyde derivative through nucleophilic aromatic substitution.
Sequential Functionalization Approach
Another approach might involve starting with tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and introducing the formyl group through formylation reactions such as the Vilsmeier-Haack reaction or direct lithiation followed by reaction with DMF.
Comparable Synthesis Examples
The synthesis of related compounds can provide insight into viable approaches. For example, tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate has been synthesized using reduction strategies:
Table 2: Synthesis Conditions for Related Compounds
Compound | Reaction Conditions | Yield | Reference |
---|---|---|---|
tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate | Sodium dithionite, sodium carbonate in methanol/water at 70°C | 97% | From nitro precursor |
The synthesis typically begins with a nitro-substituted precursor that undergoes reduction. This approach demonstrates that piperazine-phenyl coupling is typically performed first, followed by functional group transformations on the phenyl ring .
Chemical Reactivity
Reactive Functional Groups
Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate contains several functional groups with distinct reactivity:
Formyl Group Reactivity
The formyl group is highly reactive toward nucleophiles and can participate in various reactions:
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Reduction to primary alcohols
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Oxidation to carboxylic acids
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Wittig reactions to form alkenes
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Aldol condensations
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Imine formation with amines
Bromophenyl Reactivity
The bromine functionality serves as a versatile handle for further transformations:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Lithium-halogen exchange reactions
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Grignard reagent formation
Boc-Protected Piperazine
The tert-butyloxycarbonyl (Boc) group can be selectively removed under acidic conditions to reveal the free secondary amine, allowing for further functionalization.
Stability Considerations
The compound likely exhibits sensitivity to strong acids due to the Boc protecting group, which can undergo deprotection in acidic conditions. The formyl group may be susceptible to oxidation when exposed to air for extended periods.
Target Compound Class | Transformation Required | Potential Biological Activity |
---|---|---|
Benzylpiperazine derivatives | Reductive amination of formyl group | CNS activity |
Stilbene derivatives | Wittig reaction of formyl group | Anti-inflammatory, antioxidant |
Arylpiperazine-aryl hybrids | Cross-coupling via bromo group | Serotonin receptor modulators |
Extended conjugated systems | Sequential formyl and bromo modification | Fluorescent probes, photosensitizers |
Structure-Property Relationships
Comparison with Related Compounds
Examination of structurally related compounds provides insight into the expected properties and reactivity patterns.
Table 4: Comparison with Related Piperazine Derivatives
Electronic Effects
The bromo and formyl substituents on the phenyl ring create a unique electronic distribution. The bromo group, being ortho to the piperazine nitrogen, likely influences the conformation of the molecule through steric and electronic effects. The formyl group, being electron-withdrawing, affects the electron density of the aromatic system and may influence the basicity of the piperazine nitrogen.
Analytical Characterization
Spectroscopic Profile
The spectroscopic characteristics of tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate can be predicted based on its structural features:
NMR Spectroscopy
Table 5: Predicted Key NMR Signals
Nucleus | Expected Chemical Shift (ppm) | Assignment |
---|---|---|
¹H NMR | ~9.8-10.0 | Formyl proton |
¹H NMR | ~7.4-8.0 | Aromatic protons |
¹H NMR | ~3.0-3.8 | Piperazine protons |
¹H NMR | ~1.4-1.5 | tert-Butyl protons |
¹³C NMR | ~190-195 | Formyl carbon |
¹³C NMR | ~154-155 | Carbamate carbonyl carbon |
¹³C NMR | ~80-82 | Quaternary carbon of tert-butyl group |
¹³C NMR | ~28-29 | Methyl carbons of tert-butyl group |
Infrared Spectroscopy
Key expected IR absorptions would include:
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C=O stretch of formyl group: ~1680-1700 cm⁻¹
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C=O stretch of carbamate: ~1680-1710 cm⁻¹
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C-N stretching: ~1200-1350 cm⁻¹
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Aromatic C=C stretching: ~1450-1600 cm⁻¹
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C-Br stretching: ~550-650 cm⁻¹
Chromatographic Behavior
The compound would likely exhibit moderate to good retention on reverse-phase HPLC systems due to its balance of hydrophobic (aromatic, tert-butyl) and polar (formyl, carbamate) functional groups.
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